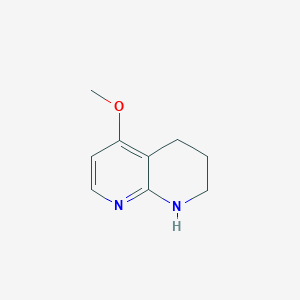
1,2,3,4-Tetrahydro-5-methoxy-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-5-methoxy-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by their fused pyridine rings, which contribute to their diverse biological activities and photochemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-5-methoxy-1,8-naphthyridine can be synthesized through various methods. One common approach involves the reduction of 1,8-naphthyridine using hydrogen gas in the presence of a catalyst . The reaction is typically carried out under high pressure and elevated temperatures to ensure complete reduction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automation can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-5-methoxy-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can further modify the compound’s structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield naphthyridine derivatives with different functional groups, while substitution reactions can introduce various substituents into the molecule.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-5-methoxy-1,8-naphthyridine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-5-methoxy-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For example, the compound can inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from carrying out essential metabolic processes . This inhibition can lead to the death of the bacterial cells and the resolution of the infection.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydro-5-methoxy-1,8-naphthyridine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydro-1,5-naphthyridine: This compound has a similar structure but differs in the position of the methoxy group.
1,2,3,4-Tetrahydro-5-methyl-1,8-naphthyridine: This compound has a methyl group instead of a methoxy group at the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
5-methoxy-1,2,3,4-tetrahydro-1,8-naphthyridine |
InChI |
InChI=1S/C9H12N2O/c1-12-8-4-6-11-9-7(8)3-2-5-10-9/h4,6H,2-3,5H2,1H3,(H,10,11) |
Clave InChI |
DSYMSHWCZOAROA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2CCCNC2=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



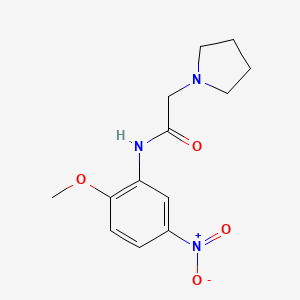

![1,5-Dihydro-4H-pyrrolo[2,3-d]pyridazin-4-one](/img/structure/B13926081.png)
![7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13926082.png)
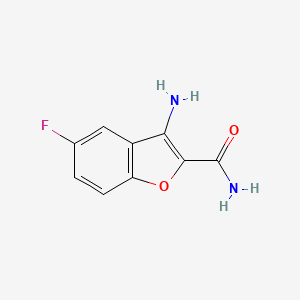
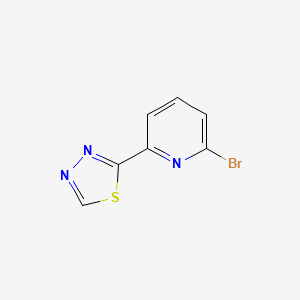
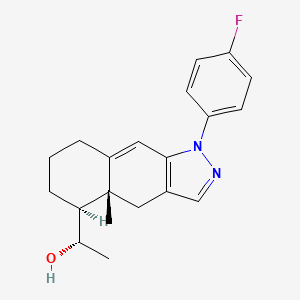
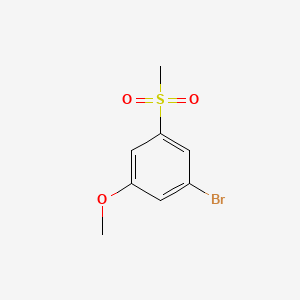
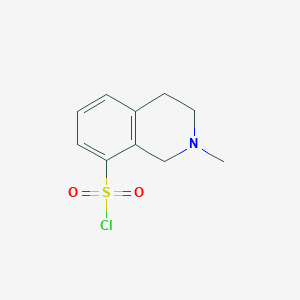
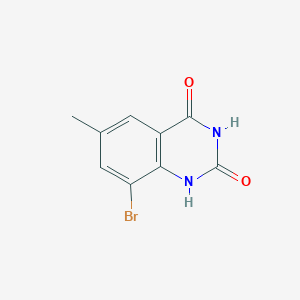
![5-Bromo-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13926126.png)
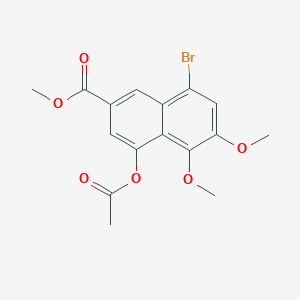
![(2R,3R,5S)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B13926142.png)
